molecular formula C7H5N3O2 B2947423 3H-imidazo[4,5-c]pyridine-2-carboxylic acid CAS No. 91996-99-5

3H-imidazo[4,5-c]pyridine-2-carboxylic acid

Cat. No.: B2947423
CAS No.: 91996-99-5
M. Wt: 163.136
InChI Key: PXQWXHKKUWYNEA-UHFFFAOYSA-N
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Description

3H-imidazo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-imidazo[4,5-c]pyridine-2-carboxylic acid typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another common method includes the use of aldehydes in condensation reactions . These reactions often require catalysts and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-imidazo[4,5-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3H-imidazo[4,5-c]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

3H-imidazo[4,5-c]pyridine-2-carboxylic acid can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific biological activities and potential therapeutic applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQWXHKKUWYNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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